Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

tert-Butyl Oxirane-2-carboxylate structure
92223-80-8 structure
Product name:tert-Butyl Oxirane-2-carboxylate
CAS No:92223-80-8
MF:C7H12O3
Molecular Weight:144.168382644653
MDL:MFCD24501779
CID:2949432
PubChem ID:14288020

tert-Butyl Oxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester
    • TERT-BUTYL OXIRANE-2-CARBOXYLATE
    • 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)
    • Glycidic acid, tert-butyl ester (7CI)
    • Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)
    • Oxirane-2-carboxylic acid tert-butyl ester
    • AS-67498
    • DB-088544
    • 92223-80-8
    • tert-butyloxirane-2-carboxylate
    • Oxiranecarboxylic acid, 1,1-dimethylethyl ester
    • CS-0037958
    • MFCD24501779
    • SCHEMBL7870788
    • tert-Butyl (R)-oxirane-2-carboxylate
    • SY125206
    • Z1509050079
    • EN300-1272483
    • W11683
    • AKOS032961391
    • tert-Butyl Oxirane-2-carboxylate
    • MDL: MFCD24501779
    • インチ: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
    • InChIKey: DPZMUWXOAMOYDT-UHFFFAOYSA-N
    • SMILES: O=C(C1CO1)OC(C)(C)C

計算された属性

  • 精确分子量: 144.078644241g/mol
  • 同位素质量: 144.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • XLogP3: 0.8

tert-Butyl Oxirane-2-carboxylate Security Information

tert-Butyl Oxirane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A984320-1g
tert-Butyl oxirane-2-carboxylate
92223-80-8 95%
1g
$24.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108598-100mg
tert-Butyl oxirane-2-carboxylate
92223-80-8 98%
100mg
¥36 2023-04-12
Enamine
EN300-1272483-0.1g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
0.1g
$106.0 2023-06-08
TRC
B872003-100mg
tert-Butyl Oxirane-2-carboxylate
92223-80-8
100mg
$ 160.00 2022-06-06
abcr
AB487767-5 g
tert-Butyl oxirane-2-carboxylate, 95%; .
92223-80-8 95%
5g
€227.90 2023-04-20
Enamine
EN300-1272483-10000mg
tert-butyl oxirane-2-carboxylate
92223-80-8 95.0%
10000mg
$493.0 2023-10-02
Enamine
EN300-1272483-10.0g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
10g
$807.0 2023-06-08
abcr
AB487767-5g
tert-Butyl oxirane-2-carboxylate, 95%; .
92223-80-8 95%
5g
€213.00 2025-02-13
Enamine
EN300-1272483-0.25g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
0.25g
$151.0 2023-06-08
Enamine
EN300-1272483-2.5g
tert-butyl oxirane-2-carboxylate
92223-80-8 95%
2.5g
$390.0 2023-06-08

tert-Butyl Oxirane-2-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  12 h, rt
Reference
Preparation of acid-sensitive epoxy monomers
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → 60 °C; 2.5 d, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt; 1 h, rt
Reference
Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile ,  Water ;  15 min, 298 K; 15 min, 298 K
Reference
Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2
Kejriwal, Ambica; Biswas, Sachidulal; Biswas, Achintesh N.; Bandyopadhyay, Pinaki, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 d, reflux; reflux → 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?
Ge, Wei; Clifton, Ian J.; Stok, Jeanette E.; Adlington, Robert M.; Baldwin, Jack E.; et al, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ;  rt
Reference
A chameleon catalyst for nonheme iron-promoted olefin oxidation
Iyer, Shyam R.; Javadi, Maedeh Moshref; Feng, Yan; Hyun, Min Young; Oloo, Williamson N.; et al, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Benzene ,  Tetrahydrofuran ,  Hexane
Reference
A stereocontrolled approach to electrophilic epoxides
Meth-Cohn, Otto; Moore, Clive; Taljaard, Heinrich C., Journal of the Chemical Society, 1988, (9), 2663-74

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  6 d, reflux
Reference
Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Peracetic acid
Reference
Peracetic acid
Rao, A. Somasekar; Mohan, H. Rama; Hofferberth, John E.; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ;  25 min, rt
Reference
Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant
Mas-Balleste, Ruben; Que, Lawrence Jr., Journal of the American Chemical Society, 2007, 129(51), 15964-15972

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile ,  Water ;  20 min, 25 °C; 5 min, 25 °C
Reference
Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess
Suzuki, Ken; Oldenburg, Paul D.; Que, Lawrence Jr., Angewandte Chemie, 2008, 47(10), 1887-1889

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt; 1 h, rt
Reference
Preparation of biaryl monobactam compounds for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile ,  Water
Reference
Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins
Costas, Miquel; Tipton, Adrianne K.; Chen, Kui; Jo, Du-Hwan; Que, Lawrence Jr., Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

tert-Butyl Oxirane-2-carboxylate 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate
A854690
Purity:99%
はかる:25g
Price ($):346.0